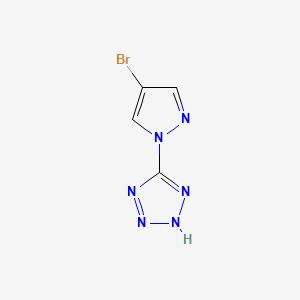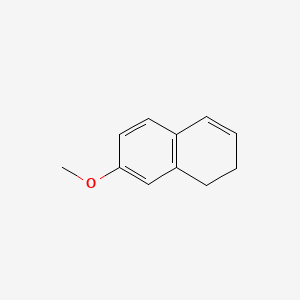
7-Methoxy-1,2-dihydronaphthalene
概要
説明
7-Methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12O It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a partially hydrogenated naphthalene ring
科学的研究の応用
7-Methoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
Target of Action
It’s known that dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as hepatitis c ns5b polymerase inhibitors .
Mode of Action
It’s known that dihydronaphthalene derivatives interact with their targets, such as the estrogen receptor and hepatitis c ns5b polymerase, to exert their effects .
Biochemical Pathways
Given its structural similarity to other dihydronaphthalene derivatives, it may affect similar pathways, such as those involved in estrogen signaling and hepatitis c replication .
Result of Action
Based on the known activities of similar compounds, it may have potential effects on estrogen signaling and hepatitis c replication .
将来の方向性
Dihydronaphthalene derivatives, including 7-Methoxy-1,2-dihydronaphthalene, are present in various natural products of therapeutic importance . They have potential applications in the treatment of conditions such as congestive heart failure and myocardial fibrosis . Future research may focus on developing new synthetic methods for the synthesis of dihydronaphthalene derivatives and exploring their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents. This method is convenient and yields good results, although it may not be applicable to a wide range of substrates .
Another method involves the cyclization of alkenyliodonium tetrafluoroborates. This process requires the preparation of alkenyliodonium salts from alkenylsilanes using iodosylbenzene in the presence of boron trifluoride-diethyl ether at low temperatures, followed by quenching with aqueous sodium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ catalytic systems to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
7-Methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated naphthalene derivatives.
類似化合物との比較
Similar Compounds
- 6-Methoxy-3,4-dihydronaphthalene
- 1,2-Dihydro-7-methoxynaphthalene
Uniqueness
7-Methoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of a methoxy group at the 7th position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
7-methoxy-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2,4,6-8H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWCMXCTQPOKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344158 | |
| Record name | 7-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52178-91-3 | |
| Record name | 7-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the conformational behavior of 7-Methoxy-1,2-dihydronaphthalene?
A1: Studies employing 1H NMR spectroscopy revealed that the ring containing the olefinic bond in this compound exhibits conformational mobility. [] This means that the molecule can adopt different spatial arrangements due to rotations around single bonds. This flexibility can influence its interactions with other molecules and impact its reactivity.
Q2: How has deuterium labeling aided in understanding the NMR spectra of this compound?
A2: Researchers synthesized deuterated derivatives of this compound to simplify the interpretation of its complex 1H NMR spectra. [] While deuteration helped clarify the overall spectral features, it didn't simplify the detailed analysis of the spectra. This suggests that the conformational flexibility of the molecule contributes significantly to the complexity of its NMR spectra.
Q3: Can this compound be synthesized through transformations of natural products?
A3: Yes, a novel 8-8-coupled cyclic ferulic acid dimer, diethyl 6-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2-dihydronaphthalene-2,3-dicarboxylate, was synthesized by treating ferulic acid dilactone with dry HCl in absolute ethanol. [] This finding highlights the potential of utilizing natural product derivatives like ferulic acid dilactone for synthesizing complex molecules like this compound derivatives.
Q4: What insights can X-ray crystallography provide about the structure of this compound derivatives?
A4: X-ray crystallography was used to determine the structure of a cyclodimer formed from the reaction of this compound with sodium and ethylenediamine. [] This study provided valuable information about bond distances and angles within the molecule, offering insights into its three-dimensional structure and potential reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
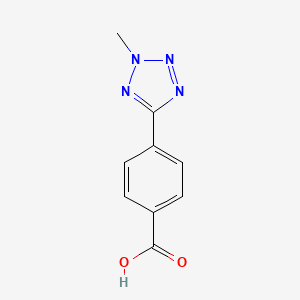
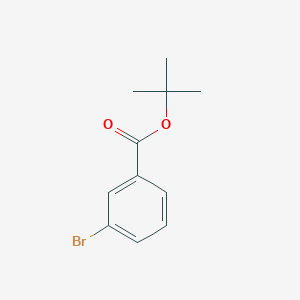
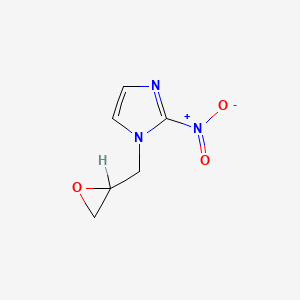
![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)

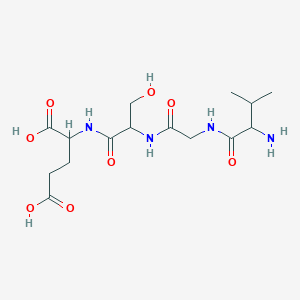
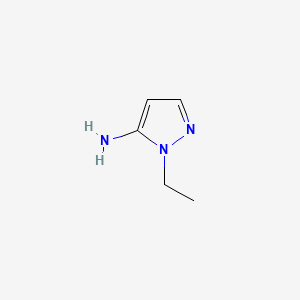
![(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

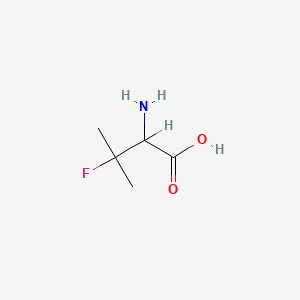
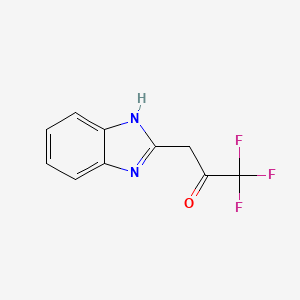
![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)
